N,N-dimethylaniline hydrochloride

Catalog No.
S565844
CAS No.
5882-44-0
M.F
C8H12ClN
M. Wt
157.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylaniline hydrochloride

CAS Number

5882-44-0

Product Name

N,N-dimethylaniline hydrochloride

IUPAC Name

N,N-dimethylaniline;hydrochloride

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

InChI

InChI=1S/C8H11N.ClH/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H

InChI Key

WOAZEKPXTXCPFZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1.Cl

Synonyms

N,N-dimethylaniline, N,N-dimethylaniline hydrochloride, N,N-dimethylaniline hydroiodide, N,N-dimethylaniline sulfate (1:1)

Canonical SMILES

CN(C)C1=CC=CC=C1.Cl

Organic Synthesis

One primary application of N,N-dimethylaniline hydrochloride lies in organic synthesis as a precursor or catalyst for various reactions. Here are some specific examples:

  • Preparation of Schiff bases

    N,N-dimethylaniline hydrochloride can be used to prepare Schiff bases (imines) through condensation reactions with carbonyl compounds. These Schiff bases serve as essential intermediates in the synthesis of pharmaceuticals, dyes, and other organic molecules [PubChem: N,N-dimethylaniline hydrochloride, ""].

  • Friedel-Crafts reactions

    The Lewis acidic nature of the aluminum chloride complex formed by N,N-dimethylaniline hydrochloride can act as a catalyst for Friedel-Crafts reactions. These reactions are crucial for introducing alkyl or acyl groups onto aromatic rings, leading to the synthesis of various organic compounds [ScienceDirect: Friedel-Crafts Reaction, ""].

Analytical Chemistry

N,N-dimethylaniline hydrochloride also finds applications in analytical chemistry due to its properties as a weak acid and a precursor for acid-base indicators.

  • pH control and buffering

    The salt can be used as a weak acid to regulate the pH of solutions in specific research applications [Royal Society of Chemistry: Buffers, ""].

  • Synthesis of acid-base indicators

    By treating N,N-dimethylaniline hydrochloride with various reagents, different acid-base indicators can be synthesized. These indicators change color at specific pH ranges, allowing for visual monitoring of solution acidity [American Chemical Society: Chemical Indicators, ""].

N,N-Dimethylaniline hydrochloride is an organic compound categorized as an aromatic amine. It is derived from aniline, where the nitrogen atom is substituted with two methyl groups. This compound typically appears as a crystalline solid and is characterized by its yellowish to brownish oily liquid form when in its pure state. Its chemical formula is C8H12ClNC_8H_{12}ClN, and it has a molecular weight of approximately 157.641 g/mol. The compound has a density of about 0.95 g/cm³, a boiling point of 193.5 °C, and a melting point of 2.5 °C .

, including:

  • Oxidation: It can be oxidized to produce N,N-dimethylaniline N-oxide.
  • Reduction: This compound can be reduced to yield N-methylaniline.
  • Substitution: It undergoes electrophilic substitution reactions, such as nitration, leading to the formation of nitro derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Nitration usually involves nitric acid and sulfuric acid as reagents .

N,N-Dimethylaniline hydrochloride exhibits various biological activities. It has been utilized in studies involving enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Additionally, it plays a role in the synthesis of pharmaceuticals, including anesthetics, indicating its potential therapeutic applications .

The synthesis of N,N-dimethylaniline hydrochloride can be achieved through several methods:

  • Alkylation of Aniline: This method involves the alkylation of aniline with methanol in the presence of an acid catalyst:
    C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2+2CH_3OH\rightarrow C_6H_5N(CH_3)_2+2H_2O
  • Using Dimethyl Ether: Dimethyl ether can also serve as a methylating agent in a similar reaction .
  • Industrial Production: In industrial settings, continuous alkylation processes are optimized for high yield and purity .

N,N-Dimethylaniline hydrochloride finds extensive applications across various fields:

  • Chemistry: It is a precursor in the synthesis of dyes such as crystal violet and malachite green.
  • Biology: The compound is used in enzyme studies and biochemical assays.
  • Medicine: It is involved in synthesizing pharmaceuticals and anesthetics.
  • Industry: Utilized in manufacturing resins, polymers, and other industrial chemicals .

Several compounds share structural similarities with N,N-dimethylaniline hydrochloride:

Compound NameStructure DescriptionUnique Features
N-MethylanilineContains one methyl group attached to nitrogenLess nucleophilic than N,N-dimethylaniline
N,N-DiethylanilineTwo ethyl groups attached to nitrogenHigher steric hindrance compared to dimethylaniline
AnilineNo alkyl substitution on nitrogenBase compound for all derivatives

Uniqueness

N,N-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which enhances its nucleophilicity and basicity compared to aniline. Its versatility allows it to participate in a wide range of

N,N-dimethylaniline hydrochloride is a quaternary ammonium salt composed of the N,N-dimethylaniline base and hydrochloric acid [1]. The molecular formula is C₈H₁₂ClN, with a molecular weight of 157.64 grams per mole [1] [2]. The compound consists of a benzene ring substituted with a dimethylamino group at the para position, forming the cationic N,N-dimethylanilinium ion paired with a chloride anion [3].

The structural representation shows the nitrogen atom bearing two methyl groups and forming a positive charge when protonated, with the chloride ion serving as the counterion [4]. The InChI key for this compound is WOAZEKPXTXCPFZ-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [3] [7]. The canonical SMILES notation is represented as CN(C)C1=CC=CC=C1.Cl, illustrating the connectivity of atoms within the molecule [3].

PropertyValueReference
Molecular FormulaC₈H₁₂ClN [1] [2]
Molecular Weight157.64 g/mol [1] [2]
CAS Registry Number5882-44-0 [2] [3]
InChI KeyWOAZEKPXTXCPFZ-UHFFFAOYSA-N [3] [7]

Physical Properties

Solubility Parameters

N,N-dimethylaniline hydrochloride exhibits significantly different solubility characteristics compared to its free base form due to its ionic nature [21]. The compound is readily soluble in polar solvents, particularly water and alcohols, owing to the presence of the ionic chloride salt [21]. The parent compound N,N-dimethylaniline has limited water solubility of approximately 1.2 grams per liter at 25 degrees Celsius, but the hydrochloride salt demonstrates enhanced aqueous solubility due to ionic interactions [16] [21].

The solubility behavior is strongly pH-dependent, with the compound showing increased solubility in acidic conditions where the amine nitrogen remains protonated [21]. In organic solvents, the compound shows compatibility with polar aprotic solvents such as dimethyl sulfoxide and methanol, though with reduced solubility compared to aqueous systems [14].

Melting and Boiling Points

The melting point of N,N-dimethylaniline hydrochloride is reported as 85 degrees Celsius according to Tokyo Chemical Industry specifications [10], while other sources indicate values around 90 degrees Celsius [2]. The boiling point is estimated at approximately 259.56 degrees Celsius under standard atmospheric pressure [2]. These thermal properties reflect the ionic nature of the compound and the intermolecular forces present in the crystalline lattice [2] [10].

Thermal PropertyValueReference
Melting Point85-90°C [2] [10]
Boiling Point259.56°C (estimated) [2]

Density and Refractive Index

The density of N,N-dimethylaniline hydrochloride is reported as 1.116 grams per milliliter [4]. The refractive index is documented as 1.5480 (estimated) [2] and 1.566 according to alternative sources [4]. These optical and physical properties are consistent with the aromatic nature of the compound and the presence of the tertiary amine functionality [2] [4].

The molar volume is calculated as 141.3 milliliters per mole, and the molecular refractive power is 46.11 milliliters per mole [4]. These parameters provide insight into the molecular packing and electronic properties of the compound in condensed phases [4].

Physical PropertyValueReference
Density1.116 g/mL [4]
Refractive Index1.5480-1.566 [2] [4]
Molar Volume141.3 mL/mol [4]

Electronic Structure and Chemical Bonding

The electronic structure of N,N-dimethylaniline hydrochloride is characterized by the conjugation between the aromatic benzene ring and the nitrogen lone pair electrons [18]. In the free base form, the dimethylamino group acts as a strong electron-donating substituent through resonance, which significantly affects the electronic properties of the aromatic system [18]. Upon protonation to form the hydrochloride salt, this electron donation is disrupted as the nitrogen lone pair becomes involved in bonding with the proton [17].

The compound exhibits achiral stereochemistry with no defined stereocenters and zero electronic or geometric isomerism centers [7] [17]. The molecular orbital characteristics are influenced by the extended conjugation system, which contributes to the compound's optical and electronic properties [17] [18]. The quaternary ammonium nature of the protonated nitrogen creates a permanent positive charge that significantly alters the electron distribution compared to the neutral amine [17].

Photoinduced electron transfer studies have demonstrated that N,N-dimethylaniline derivatives can act as electron donors in various chemical systems, highlighting the importance of the nitrogen-benzene ring conjugation [17]. The electronic transitions and charge transfer characteristics are fundamental to understanding the compound's reactivity and spectroscopic behavior [17].

Crystallographic Analysis

Limited crystallographic data is available specifically for N,N-dimethylaniline hydrochloride in the searched literature [20]. Related compounds such as 4-ethynyl-N,N-dimethylaniline have been studied using X-ray crystallography, revealing triclinic crystal systems with multiple molecules per unit cell [20]. These structural studies of similar compounds indicate that N,N-dimethylaniline derivatives can exhibit complex packing arrangements with weak hydrogen bonding interactions [20].

The crystal engineering studies of ethynylbenzene derivatives containing N,N-dimethylaniline moieties show that these compounds can form dodecameric arrangements through weak C-H hydrogen bonds [20]. Phase transitions have been observed in related structures at specific temperatures, suggesting potential polymorphism in similar ionic compounds [20].

Solution Behavior and pKa Considerations

The acid-base behavior of N,N-dimethylaniline hydrochloride is governed by the basicity of the parent amine [19] [23]. The pKa value of the conjugate acid (N,N-dimethylanilinium ion) is 5.15 at 25 degrees Celsius [19] [23]. This relatively low pKa value compared to aliphatic amines reflects the electron-withdrawing effect of the aromatic ring, which stabilizes the conjugate base [19].

In aqueous solution, the compound exists predominantly as the protonated cationic form at physiological pH values [19]. The pH of a 1.2 grams per liter aqueous solution is reported as 7.4 at 20 degrees Celsius [23]. The solution behavior is significantly influenced by the ionic nature of the compound, which affects its interaction with other ionic species and its partitioning behavior in mixed solvent systems [21] [23].

The compound's behavior in different pH environments demonstrates its utility as a pH-sensitive species, with the protonation state being readily adjustable through pH modification [21] [23]. This characteristic is important for understanding its chemical reactivity and potential applications in various chemical processes [21].

Solution PropertyValueReference
pKa (conjugate acid)5.15 (25°C) [19] [23]
pH (1.2 g/L solution)7.4 (20°C) [23]
Water SolubilityEnhanced vs. free base [21]

UNII

D469J2H312

Related CAS

121-69-7 (Parent)

Other CAS

5882-44-0

Wikipedia

N,N-dimethylaniline hydrochloride

General Manufacturing Information

Benzenamine, N,N-dimethyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 07-20-2023

Identification of novel neuroprotective N,N-dimethylaniline derivatives that prevent oxytosis/ferroptosis and localize to late endosomes and lysosomes

Yoko Hirata, Yoshiyuki Tsunekawa, Mayu Takahashi, Kentaro Oh-Hashi, Kyoka Kawaguchi, Masumi Hayazaki, Miyu Watanabe, Ken-Ichi Koga, Yurika Hattori, Hiroshi Takemori, Kyoji Furuta
PMID: 34407426   DOI: 10.1016/j.freeradbiomed.2021.08.015

Abstract

Oxidative stress has been implicated in the aging process and the progression of many neurodegenerative disorders. We previously reported that a novel oxindole compound, GIF-0726-r, effectively prevents endogenous oxidative stress, such as oxytosis/ferroptosis, an iron-dependent form of non-apoptotic cell death, in mouse hippocampal cells. In this study, using two hundred compounds that were developed based on the structure-activity relationship of GIF-0726-r, we screened for the most potent compounds that prevent glutamate- and erastin-induced oxytosis and ferroptosis. Using submicromolar concentrations, we identified nine neuroprotective compounds that have N,N-dimethylaniline as a common structure but no longer contain an oxindole ring. The most potent derivatives, GIF-2114 and GIF-2197-r (the racemate of GIF-2115 and GIF-2196), did not affect glutathione levels, had no antioxidant activity in vitro, or ability to activate the Nrf2 pathway, but prevented oxytosis/ferroptosis via reducing reactive oxygen production and decreasing ferrous ions. Furthermore, we developed fluorescent probes of GIF-2114 and GIF-2197-r to image their distribution in live cells and found that they preferentially accumulated in late endosomes/lysosomes, which play a central role in iron metabolism. These results suggest that GIF-2114 and GIF-2197-r protect hippocampal cells from oxytosis/ferroptosis by targeting late endosomes and lysosomes, as well as decreasing ferrous ions.


Solvent effect on excited state potential energy surfaces of Thioflavin T. Qualitatively different results by TDDFT and SA-2-CASSCF methods

Vitali I Stsiapura
PMID: 32516484   DOI: 10.1002/jcc.26358

Abstract

Thioflavin T (ThT) is a viscosity-sensitive fluorescent dye and its emission intensity undergoes a significant enhancement upon binding to DNA or amyloid fibrils. This fluorescence light-up feature has been attributed earlier to restriction of structural rearrangements in the excited state that are coupled to an intramolecular charge transfer (ICT) reaction. In this work TDDFT (using B3LYP and CAM-B3LYP functionals) and SA-2-CASSCF calculations were carried out to obtain relaxed excited-state potential energy surfaces (PES) along twisting φ and wagging δ angles that describe mutual orientation of benzothiazole (BTZ) and dimethylaniline (DMA) fragments in ThT. For isolated ThT molecule both methods predict that during structural rearrangements of the initially excited Franck-Condon state, besides twisting along CC bond which connects BTZ and DMA fragments, a considerable wagging motion is expected to occur. Account for solvent effect using polarized continuum model showed qualitative differences in the excited state PES features calculated by SA-2-CASSCF and TDDFT methods. Single-reference TDDFT calculations failed to describe solvation of TICT state and predicted increase of its energy in more polar media.


Structural Dynamics of Lipid Bilayer Membranes Explored by Magnetic Field Effect Based Fluorescence Microscopy

Manabu Sakurai, Yasuhiro Kobori, Takashi Tachikawa
PMID: 31769688   DOI: 10.1021/acs.jpcb.9b09782

Abstract

Lipid bilayer membranes are known to exist as heterogeneous and dynamic structures where the molecules are always moving and fluctuating under physiological conditions. Magnetic field effects (MFEs) studied herein are phenomena in which the exciplex emission from an electron donor-acceptor dyad increases or decreases by applying an external magnetic field. The characteristic dependence of MFEs on the viscosity and polarity of the surrounding medium has been applied to investigate the local environments around the probe molecule. In this study, a novel MFE-based fluorescence microscopy technique was developed to explore the structural dynamics of lipid bilayer membranes. The vesicle formation during the membrane deformation was selectively visualized through the MFEs, thus allowing the extraction of information on the cellular dynamics at high temporal and spatial resolutions. This highly versatile and powerful technique is applicable to a wide range of areas, such as biology and material science.


A Difluoroboron β-Diketonate Probe Shows "Turn-on" Near-Infrared Fluorescence Specific for Tau Fibrils

Kwang-Su Park, Mi Kyoung Kim, Yujin Seo, Taewoong Ha, Kyeongha Yoo, Seung Jae Hyeon, Yu Jin Hwang, Junghee Lee, Hoon Ryu, Hyunah Choo, Youhoon Chong
PMID: 28737890   DOI: 10.1021/acschemneuro.7b00224

Abstract

Tau aggregation in neuronal cells has recently received significant attention as a robust predictor of the progression of Alzheimer's disease (AD) because of its proven correlation with the degree of cognitive impairment in AD patients. Accordingly, noninvasive imaging of tau aggregates has been highlighted as a promising diagnostic tool for AD. We have previously identified a tau-specific "turn-on" near-infrared fluorescent (NIRF) probe (1), and, in this study, structural modification was performed to optimize its physicochemical as well as fluorescence properties. Thus, a series of fluorescent dyes (2a-2j) composed of a variously substituted difluoroboron β-diketonate and an N,N-dimethylaniline moiety linked by a length-extendable π-bridge were prepared. Among those, isobutyl-substituted difluoroboron β-ketonate with a π-conjugated 1,4-butadienyl linker (2e) showed the most promising properties as a tau-specific NIRF probe. Compared with 1, the "turn-on" fluorescence of 2e was more specific to tau fibrils, and it showed 8.8- and 6.2-times higher tau-over-Aβ and tau-over-BSA specificity, respectively. Also, the fluorescence intensity of 2e upon binding to tau fibrils was substantially higher (∼2.9 times) than that observed from 1. The mechanism for tau-specificity of 2e was investigated, which suggested that the molecular rotor-like property of 2e enables specific recognition of the microenvironment of tau aggregates to emit strong fluorescence. In transgenic cell lines stably expressing GFP-tagged tau proteins, 2e showed good colocalization with tau-GFP. Moreover, the fluorescence from 2e exhibited almost complete overlap with p-Tau antibody staining in the human AD brain tissue section. Collectively, these observations demonstrate the potential of 2e as a tau-specific fluorescent dye in both in vitro and ex vivo settings.


A Novel Probe with a Chlorinated α-Cyanoacetophenone Acceptor Moiety Shows Near-Infrared Fluorescence Specific for Tau Fibrils

Kwang-Su Park, Kyungha Yoo, Mi Kyoung Kim, Woong Jung, Yoon Kyung Choi, Youhoon Chong
PMID: 29199217   DOI: 10.1248/cpb.c17-00559

Abstract

Development of a novel, tau-selective near-infrared fluorescence (NIRF) probe was attempted by combining the 3,5-dimethoxy-N,N-dimethylaniline-4-yl moiety with an α-cyanoacetophenone via hexatrienyl π-linker. In particular, for structure-activity relationship study of the α-cyanoacetophenones, a chlorine substituent was introduced to the aromatic ring to give a series of compounds (2a-2d). Among those, compound 2c with meta-chloro aryl substituent was identified as a tau-selective NIRF probe: selectivity for tau over amyloid β (Aβ) and bovine serum albumin (BSA) was estimated to be 10.3 and 19.5 fold, respectively. The mechanism for tau-selectivity of 2c was found to be based on the specific recognition of the microenviroment of tau fibrils, which was endowed by its molecular rotor-like properties. The tau-selective NIRF probe 2c was also able to stain tau fibrils in tau-green fluorescent protein (GFP)-transgenic human neuroblastoma cells (SH-SY5Y cells).


Effect of Donor-Acceptor Coupling on TICT Dynamics in the Excited States of Two Dimethylamine Substituted Chalcones

Rajib Ghosh, Dipak K Palit
PMID: 26480238   DOI: 10.1021/acs.jpca.5b08203

Abstract

Significant effect of coupling between the electron donor and acceptor groups in intramolecular charge transfer (ICT) dynamics has been demonstrated by comparing the photophysical properties of two isomeric N,N-dimethylaminochalcone derivatives (namely, DMAC-A and DMAC-B). In the case of the DMAC-B molecule, the distance between the donor (N,N-dimethylaniline or DMA) and the acceptor (carbonyl) groups is larger by one ethylene unit as compared to that in the case of DMAC-A. The excited singlet (S1) states of both the isomers have strong ICT character but their photophysical properties are remarkably different. In polar solvents, fluorescence quantum yields (and the lifetimes of the S1 state) of DMAC-A are more than 2 orders of magnitude lower (and shorter) than those of DMAC-B. Remarkable differences in the photophysical properties of these two isomers arise due to occurrence of the ultrafast twisting of the DMA group (or the TICT process) during the course of deactivation of the S1 state of the DMAC-A molecule, but not in the case of DMAC-B. In the later case, because of the presence of a large energy barrier along the twisting coordinate(s), TICT is not a feasible process, and hence, the S1 state of DMAC-B has the planar ICT structure. In the DMAC-A molecule, the strength of coupling between the donor and acceptor groups is relatively stronger because of a shorter distance between these groups. Femtosecond transient absorption spectroscopic measurements and DFT/TDDFT calculations have been adopted to establish the above aspects of the relaxation dynamics of the S1 states of these two isomeric chalcones.


Accelerated azo dye degradation and concurrent hydrogen production in the single-chamber photocatalytic microbial electrolysis cell

Yanping Hou, Renduo Zhang, Zebin Yu, Lirong Huang, Yuxin Liu, Zili Zhou
PMID: 27810247   DOI: 10.1016/j.biortech.2016.10.069

Abstract

The single-chamber microbial electrolysis cell constructed with a TiO
-coated photocathode, termed photocatalytic microbial electrolysis cell (PMEC), was developed to accelerate methyl orange (MO) degradation and concurrent hydrogen (H
) recovery under UV irradiation. Results showed that faster MO decolorization rates were achieved from the PMEC compared with those without UV irradiation or with open circuit. With increase of MO concentrations (acetate as co-substrate) from 50 to 300mg/L at an applied voltage of 0.8V, decolorization efficiencies decreased from 98% to 76% within 12h, and cyclic H
production declined from 113 to 68mL. As the possible mechanism of MO degradation, bioelectrochemical reduction, co-metabolism reduction, and photocatalysis were involved; and degradation intermediates (mainly sulfanilic acid and N,N-dimethylaniline) were further degraded by OH generated from photocatalysis. This makes MO mineralization be possible in the single-chamber PMEC. Hence, the PMEC is a promising system for dyeing wastewater treatment and simultaneous H
production.


Computational study on donor-acceptor optical markers for Alzheimer's disease: a game of charge transfer and electron delocalization

Francesca Peccati, Marta Wiśniewska, Xavier Solans-Monfort, Mariona Sodupe
PMID: 26817795   DOI: 10.1039/c5cp07274c

Abstract

According to the amyloid cascade hypothesis, amyloid-β (Aβ) deposition is a central event in the Alzheimer's disease and thus, detection of Aβ deposits is crucial to monitor the progression of the pathology. Despite its low tissue penetration, fluorescence imaging may become an alternative technique for identifying these deposits because it is less toxic and less costly than positron emission tomography. Suitable dyes, however, should emit in the near infrared (NIR) region, cross the blood-brain barrier and target Aβ aggregates. In this work, we use TD-DFT, AIMD simulations and protein energy landscape exploration (PELE) to analyze the photophysical properties of a family of donor-acceptor markers and their binding to amyloid fibrils. These markers are formed by N,N-dimethylaniline donor and propanedinitrile acceptor groups separated by a spacer consisting of one, two or three conjugated double bonds. The smallest compound has a low emission wavelength, can deactivate through a non-radiative process involving a conical intersection and binds weakly to Aβ fibrils. In contrast, the largest dye is a suitable compound as it shows an emission wavelength in the NIR region, does not seem to relax through conical intersection processes and binds to Aβ fibrils strongly entering hydrophobic voids. Analysis of electronic excitations shows that the transition has an important charge transfer character that increases with the length of the spacer, the π bridge being an active participant in the transition. Therefore, adding double bonds to the dye skeleton has two beneficial effects: (i) it increases the emission wavelength as it enlarges the π system and (ii) it increases the charge transfer character of the transition, which increases the red-shifting of the emission wavelength in polar solvents.


Identification of nitrosamine precursors from urban drainage during storm events: A case study in southern China

Er Bei, Xiaobin Liao, Xiangting Meng, Shixiang Li, Jun Wang, Deyang Sheng, Meng Chao, Zhuohua Chen, Xiaojian Zhang, Chao Chen
PMID: 27393968   DOI: 10.1016/j.chemosphere.2016.06.081

Abstract

The drinking water sources of many cities in southern China are frequently contaminated by upstream urban drainage during storm events, which brings high concentrations of N-nitrosamine (NA) precursors and poses a threat to the safety of drinking water. We conducted two sampling campaigns during the heavy rain season in 2015 in one representative city in southern China. We detected that the concentration of N-nitrosodimethylamine formation potential (NDMA FP) in urban drainage during two storm events was 80-115 ng/L and the total formation potential concentration of nine nitrosamines (TNA9 FP) was 145-165 ng/L. To address the deteriorated water quality, 30 mg/L of powdered activated carbon (PAC) was fed into the water intake. PAC adsorption alone could remove 52% of NDMA FP and 52% of TNA FP, while the subsequent conventional process only removed 8% of TNA FP. We isolated six chemicals (N,N-benzyldimethylamine, 5-[(dimethylamino)methyl]-2-furanmethanol, N,N-dimethyl-3-aminophenol, N,N-dimethylethylamine, Ziram, and N,N-dimethylaniline) and confirmed them to be NA precursors. Among these NA precursors, Ziram was identified for the first time as a NA precursor that is formed via chloramination; its molar yield for NDMA was 6.73 ± 0.40%.


Metal-free C(sp(3))-H functionalization: oxidative carbo-oxygenation of α-diazo carbonyls via radical dediazotization

Nan-Nan Wang, Wen-Juan Hao, Tian-Shu Zhang, Guigen Li, Ya-Nan Wu, Shu-Jiang Tu, Bo Jiang
PMID: 26997205   DOI: 10.1039/c6cc00816j

Abstract

A novel three-component carbo-oxygenation of α-diazo carbonyls for flexible synthesis of unprecedented α-aminooxy-β-amino ketones has been established through metal-free C(sp(3))-H functionalization from readily accessible N,N-dimethylanilines and N-hydroxyphthalimide. The reaction pathway involves an in situ-generated phthalimide N-oxyl radical-triggered dediazotization/radical coupling sequence, leading to C-O and C-C bond formation.


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